![molecular formula C18H20N2O5S B4737185 methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)

methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate

Übersicht

Beschreibung

Methyl anthranilate , also known as MA , methyl 2-aminobenzoate , or carbomethoxyaniline , is an ester of anthranilic acid . Its chemical formula is C₈H₉NO₂ . This compound possesses a strong and fruity grape smell and is commonly used as a flavoring agent .

Synthesis Analysis

An efficient synthetic protocol for the synthesis of methyl esters of 2- (N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids has been developed. This involves subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . Comparative analysis of three pseudopeptide series based on 2-cyano- and 2-amidoxime-substituted benzoic acid and its pyridine and pyrazine counterparts has been provided, revealing the practical advantage of benzoic acid derivatives due to their greater availability .

Molecular Structure Analysis

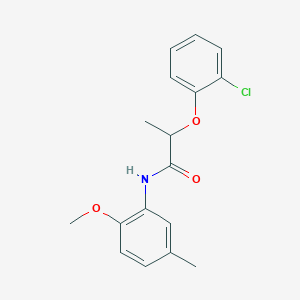

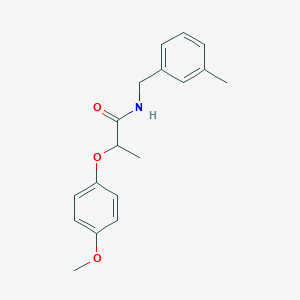

The molecular formula of methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate is C₁₈H₁₈N₂O₇S , with an average mass of 406.410 Da . The compound exhibits a benzyl group and an amino group attached to the benzene ring, along with a glycyl moiety and a methylsulfonyl group. The 1,3-benzodioxol-5-yl substituent adds further complexity to its structure .

Chemical Reactions Analysis

In organic synthesis, methyl anthranilate can serve as a source of the highly reactive aryne , benzyne . It is obtained by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO₂, resulting in benzyne as an intermediate. Benzyne can participate in Diels-Alder additions or other substitutions at the ring .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Benzylic Position Reactions : SMR000073170 contains a benzylic position, which is susceptible to various reactions. For instance, free radical bromination and nucleophilic substitution can occur at this site .

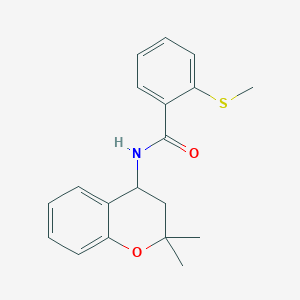

- Ullmann Coupling : Researchers have explored copper-catalyzed Ullmann coupling reactions using SMR000073170 derivatives. These reactions yield 2-arylbenzothiazoles, which have diverse applications .

Organic Synthesis and Chemical Reactions

Wirkmechanismus

Benzyl benzoate , a related compound, is used to treat scabies and lice. It exerts toxic effects on the nervous system of the parasite, leading to its death. Additionally, it is toxic to mite ova. The exact mechanism of action is not fully understood, but in vitro studies have shown that benzyl benzoate kills the Sarcoptes mite within 5 minutes .

Eigenschaften

IUPAC Name |

methyl 2-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-25-18(22)15-10-6-7-11-16(15)19-17(21)13-20(26(2,23)24)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVULRLNJCUBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)

![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)

![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)

![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)

![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)